"Dimethyl 5-isothiocyanatoisophthalate" synthesis and characterization
"Dimethyl 5-isothiocyanatoisophthalate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Dimethyl 5-isothiocyanatoisophthalate
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, purification, and detailed characterization of Dimethyl 5-isothiocyanatoisophthalate. This bifunctional molecule serves as a valuable building block in various applications, including the development of bioconjugates, functional polymers, and pharmaceutical intermediates.
Conceptual Framework: Synthesis Strategy
The synthesis of Dimethyl 5-isothiocyanatoisophthalate hinges on the chemical transformation of an aromatic amine to an isothiocyanate. The chosen precursor for this synthesis is Dimethyl 5-aminoisophthalate, a commercially available and stable starting material.[1][2][3] The core of the synthesis is the conversion of the primary amino group (-NH₂) into the isothiocyanate group (-N=C=S).
Several methods exist for this transformation, but a common and reliable approach involves the use of thiophosgene (CSCl₂) or a two-step reaction with carbon disulfide (CS₂) followed by a desulfurizing agent.[4][5] The thiophosgene method is often high-yielding but requires careful handling due to the reagent's high toxicity. The carbon disulfide method, while milder, proceeds via a dithiocarbamate salt intermediate, which is then treated with a reagent like tosyl chloride or a carbodiimide to facilitate the elimination of H₂S and form the desired isothiocyanate.[4] For this guide, we will focus on a robust protocol utilizing thiophosgene, a choice often made in laboratory settings for its efficiency.
The rationale for selecting Dimethyl 5-aminoisophthalate is its bifunctional nature. It possesses a nucleophilic amino group, which is the reaction site for isothiocyanate formation, and two methyl ester groups that can be utilized for subsequent chemical modifications or can influence the molecule's solubility and reactivity.[1]
Experimental Protocol: Synthesis of Dimethyl 5-isothiocyanatoisophthalate
This protocol details a self-validating system for the synthesis, where reaction monitoring and purification are integral to ensuring a high-purity final product.
2.1. Materials and Reagents
| Reagent | CAS Number | Purity | Supplier Example |
| Dimethyl 5-aminoisophthalate | 99-27-4 | ≥98% | Sigma-Aldrich, TCI |
| Thiophosgene (CSCl₂) | 463-71-8 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | ≥99.8% | Major chemical supplier |
| Triethylamine (Et₃N) or other base | 121-44-8 | ≥99% | Major chemical supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) | N/A | ACS Grade | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | ACS Grade | N/A |
2.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The glassware must be oven-dried to ensure anhydrous conditions.
-
Reactant Preparation: Dissolve Dimethyl 5-aminoisophthalate (1 equivalent) in anhydrous dichloromethane (DCM). To this solution, add a non-nucleophilic base such as triethylamine (2.2 equivalents). The base is critical as it neutralizes the HCl gas that is generated as a byproduct during the reaction.
-
Thiophosgene Addition: Charge the dropping funnel with a solution of thiophosgene (1.1 equivalents) in anhydrous DCM. Cool the reaction flask to 0 °C using an ice bath.
-
Reaction Execution: Add the thiophosgene solution dropwise to the stirred amine solution over 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.[6]
-
Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
2.3. Purification
The crude product is typically purified by column chromatography on silica gel, using a solvent system such as a hexane/ethyl acetate gradient.[4] This step is essential to remove any unreacted starting material and byproducts. The final product should be a crystalline solid.
Structural Characterization
Affirming the identity and purity of the synthesized Dimethyl 5-isothiocyanatoisophthalate is paramount. A combination of spectroscopic methods provides a self-validating system of characterization.
mol [label=<
| O | ||||||
| || | ||||||
| H₃CO | — | C | — | C₁ | = | C₂H |
| | | ||||||
| C₆H | — | C₃ | ||||
| / | ||||||
| C₅ | = | C₄H | ||||
| | | ||||||
| N=C=S |
3.1. Infrared (IR) Spectroscopy
IR spectroscopy is the primary tool for identifying the formation of the isothiocyanate group. The key diagnostic signal is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| -N=C=S stretch | 2000 - 2200 | Strong, sharp |
| C=O stretch (ester) | ~1720 - 1740 | Strong |
| C-O stretch (ester) | ~1250 | Strong |
| Aromatic C=C | ~1600 | Medium |
Insight: The disappearance of the N-H stretching bands (typically ~3300-3500 cm⁻¹) from the starting material, Dimethyl 5-aminoisophthalate, coupled with the appearance of the intense isothiocyanate band, provides compelling evidence of a successful reaction.[7][8][9]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the molecule's carbon-hydrogen framework, confirming that the core isophthalate structure remains intact.
¹H NMR Data (Predicted, in CDCl₃)
| Proton(s) | Multiplicity | Approx. Chemical Shift (ppm) | Integration |
| -OCH₃ | Singlet | ~3.9 | 6H |
| H-4, H-6 | Doublet | ~8.3 | 2H |
| H-2 | Triplet | ~8.0 | 1H |
Insight: The ¹H NMR spectrum is expected to be relatively simple. The two methyl ester groups are chemically equivalent, giving rise to a single peak integrating to 6 protons. The aromatic protons will show a characteristic splitting pattern for a 1,3,5-trisubstituted benzene ring. Comparing this to the spectrum of the starting material, a downfield shift of the aromatic protons is expected due to the electron-withdrawing nature of the isothiocyanate group compared to the amino group.[10][11]
¹³C NMR Data (Predicted, in CDCl₃)
| Carbon(s) | Approx. Chemical Shift (ppm) |
| -OCH₃ | ~53 |
| Aromatic CH | ~125 - 135 |
| Aromatic C-CO | ~132 |
| Aromatic C-NCS | ~138 |
| -N=C =S | ~130 - 145 |
| -C =O | ~165 |
Insight: The most diagnostic signal in the ¹³C NMR spectrum is the carbon of the isothiocyanate group (-N=C =S), which appears in a distinct region of the spectrum. The presence of this signal, along with the expected signals for the ester and aromatic carbons, confirms the full structure.
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the final product.
| Technique | Expected m/z |
| ESI-MS | [M+H]⁺, [M+Na]⁺, etc. (e.g., for C₁₁H₉NO₄S, M = 267.26) |
Insight: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product, providing an exact mass that matches the chemical formula C₁₁H₉NO₄S to within a few parts per million. The fragmentation pattern can also be analyzed, which may show losses of methoxy groups (-OCH₃) or the isothiocyanate group.[12]
Conclusion
This guide outlines a reliable and verifiable pathway for the synthesis and characterization of Dimethyl 5-isothiocyanatoisophthalate. By following the detailed experimental protocol and employing the suite of analytical techniques described, researchers can confidently produce and validate this versatile chemical intermediate. The causality-driven explanations for experimental choices and the integrated approach to characterization ensure a robust and reproducible scientific outcome, empowering its application in advanced material science and drug discovery.
References
-
MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Retrieved from [Link]
-
ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS. Retrieved from [Link]
-
Scilit. (1958). The infrared spectra of organic thiocyanates and isothiocyanates. Spectrochimica Acta, 13(4), 296-299. Retrieved from [Link]
-
PubMed. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Critical Reviews in Food Science and Nutrition, 64(23), 8248-8264. Retrieved from [Link]
- Google Patents. (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (Patent No. 3611163).
-
Chemical Papers. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. 27(6), 808-810. Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental Section. Retrieved from [Link]
-
PMC. (n.d.). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of isothiocyanates. Retrieved from [Link]
-
ACS Publications. (n.d.). Translating Plant Secondary Metabolites into Functional Foods through Mechanistic Validation, Process-Fit Formulation, and Regulatory Alignment. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Isothiocyanates: An Update. Retrieved from [Link]
- International Journal of Mass Spectrometry. (2008).
-
ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Dimethyl 5-isothiocyanatoisophthalate, 94% Purity, C11H9NO4S, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dimethyl 5-sulfoisophthalate. Retrieved from [Link]
- Google Patents. (n.d.). CN102633693A - Method for synthesizing dimethyl isophthalate-5-sodium sulfonate.
-
SIELC Technologies. (2018). Dimethyl 5-hydroxyisophthalate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 5-iodoisophthalate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 5-aminoisophthalate. Retrieved from [Link]
- Google Patents. (n.d.). US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Dimethyl 5-aminoisophthalate 98 99-27-4 [sigmaaldrich.com]
- 3. Dimethyl 5-aminoisophthalate, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. Dimethyl 5-aminoisophthalate (99-27-4) 1H NMR [m.chemicalbook.com]
- 11. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR spectrum [chemicalbook.com]
- 12. docnum.umons.ac.be [docnum.umons.ac.be]
